N,N-Diethyl-beta-alanine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(diethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-8(4-2)6-5-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVHFNAGPZTCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166122 | |
| Record name | N,N-Diethyl-beta-alanine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15674-67-6 | |
| Record name | β-Alanine, N,N-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15674-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-beta-alanine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015674676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-beta-alanine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-β-alanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iii. Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of N,N-Diethyl-beta-alanine hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR spectroscopy of 3-(diethylamino)propionic acid hydrochloride, a synonym for this compound, reveals characteristic signals corresponding to the different sets of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, providing clues to their connectivity.
In a study utilizing a 399.65 MHz spectrometer with dimethyl sulfoxide-d6 (DMSO-d6) as the solvent, the following chemical shifts were observed: δ 3.217 ppm, δ 3.085 ppm, δ 2.826 ppm, and δ 1.218 ppm. chemicalbook.com Another analysis in deuterium (B1214612) oxide (D2O) on an 89.56 MHz instrument recorded shifts at δ 3.42 ppm, δ 3.26 ppm, δ 2.871 ppm, and δ 1.306 ppm. chemicalbook.com
For the closely related compound, N,N-dimethyl-β-alanine hydrochloride, a ¹H NMR spectrum in D2O at 300 MHz showed signals at δ 2.95 (m, 2H), δ 2.96 (s, 6H), and δ 3.48 (t, 2H, J = 6.51Hz).
Interactive Data Table: ¹H NMR Chemical Shifts (δ) in ppm
| Solvent | -CH2- (adjacent to C=O) | -CH2- (adjacent to N) | -CH2- (ethyl) | -CH3 (ethyl) |
|---|---|---|---|---|
| DMSO-d6 | 2.826 | 3.085 | 3.217 | 1.218 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.
While specific Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) data for this compound was not found in the search results, this technique is highly valuable for the analysis of related amino acid derivatives. nih.govrestek.commdpi.com LC/MS/MS allows for the separation of complex mixtures followed by the selective fragmentation of a precursor ion to generate a unique fragmentation pattern, which is crucial for structural confirmation and quantification in biological matrices.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like amino acid hydrochlorides. It typically generates a protonated molecular ion [M+H]⁺, allowing for the determination of the molecular weight of the free base. For N,N-Diethyl-beta-alanine (the free base of the hydrochloride salt), the calculated monoisotopic mass is 145.1103 g/mol . nih.gov In an ESI-MS experiment, the expected molecular ion peak [M+H]⁺ would be observed at an m/z of approximately 146.1181.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the carboxylic acid group (C=O stretching and O-H stretching), the amine salt (N-H stretching), and the alkyl groups (C-H stretching). While a specific IR spectrum for this compound was not found, the spectrum of a related compound, ethyl 3-(diethylamino)propionate, provides some insight into the expected vibrations of the diethylamino and ethyl groups. nist.gov
Similarly, Raman spectroscopy can provide complementary information about the molecular vibrations. A study on beta-alanine-hydrochloride (2:1) crystal utilized powder FT-Raman spectroscopy to gain insights into the solid-state structure and hydrogen bonding. nih.gov A Raman spectrum of this compound would be expected to show characteristic bands for the C-N, C-C, and C-H bonds within the molecule.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are fundamental in assessing the purity of this compound and in its quantitative determination in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis.
Research Findings:
While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, the analytical approach can be inferred from established methods for similar amino acids and their derivatives. The analysis of amino acids by reversed-phase HPLC often necessitates a pre-column derivatization step to enhance their hydrophobicity and allow for sensitive detection, typically by UV-Visible or fluorescence detectors.
Common derivatizing agents for amino acids include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and diethyl ethoxymethylenemalonate (DEEMM). For instance, a method for the determination of free arginine, glutamine, and β-alanine involves derivatization with FMOC followed by reversed-phase HPLC with fluorescence detection. researchgate.net This approach has demonstrated excellent linearity, precision, and accuracy for related compounds. researchgate.net
A hypothetical, yet scientifically sound, HPLC method for the purity analysis of this compound would likely involve the following parameters:
| Parameter | Description |
| Column | A reversed-phase column, such as a C18 or C8, with a length of 150-250 mm and an internal diameter of 4.6 mm, packed with 5 µm particles. |
| Mobile Phase | A gradient elution system is often employed to achieve optimal separation. This could consist of a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). |
| Derivatization | Pre-column derivatization with an agent like FMOC-Cl or dansyl chloride would be performed to attach a chromophore or fluorophore to the secondary amine, enabling sensitive detection. |
| Detection | A UV-Visible detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., ~265 nm for FMOC derivatives) or a fluorescence detector for higher sensitivity. |
| Flow Rate | A typical flow rate would be in the range of 0.8 to 1.5 mL/min. |
| Temperature | The column oven would be maintained at a constant temperature, often between 25-40 °C, to ensure reproducible retention times. |
The quantitative analysis would be performed by creating a calibration curve using certified reference standards of this compound. The purity of a sample is then determined by comparing the peak area of the main component to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, which is a salt and not sufficiently volatile for direct GC analysis, a derivatization step is mandatory. sigmaaldrich.com
Research Findings:
The analysis of amino acids by GC-MS typically involves derivatization to convert the polar functional groups (carboxylic acid and amino group) into more volatile and thermally stable derivatives. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com
A general procedure for the GC-MS analysis of this compound would involve:
Sample Preparation: The hydrochloride salt is typically neutralized and then subjected to derivatization.
Derivatization: The compound is reacted with a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent at an elevated temperature to form the silylated derivative.
GC-MS Analysis: The derivatized sample is injected into the GC-MS system.
| Parameter | Description |
| GC Column | A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate. |
| Injection Mode | Split or splitless, depending on the concentration of the analyte. |
| Temperature Program | A temperature gradient would be used to ensure good separation of the analyte from any impurities or derivatizing agent byproducts. |
| MS Ionization | Electron Ionization (EI) at a standard energy of 70 eV. |
| Mass Analyzer | A quadrupole or ion trap mass analyzer would scan a relevant mass range to detect the molecular ion and characteristic fragment ions of the derivatized compound. |
The purity of the sample can be assessed by the relative percentage of the peak area of the derivatized N,N-Diethyl-beta-alanine in the total ion chromatogram.
X-Ray Crystallography for Solid-State Structure Determination
Research Findings:
While it has been reported that N,N-Diethyl-beta-alanine has been structurally studied using X-ray crystallography, specific crystallographic data for the hydrochloride salt is not readily found in the surveyed literature. sigmaaldrich.com However, to illustrate the type of detailed structural information that can be obtained from such an analysis, the crystallographic data for the closely related compound, mono-β-alanine hydrochloride, is presented below. semanticscholar.org It is important to note that this data is for a different, albeit structurally similar, molecule and serves as an example of the output of an X-ray crystallographic study.
Crystallographic Data for mono-β-alanine hydrochloride: semanticscholar.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.7414(5) |
| b (Å) | 7.4671(6) |
| c (Å) | 16.5288(11) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1202.31(14) |
| Z | 8 |
Data obtained for mono-β-alanine hydrochloride, a related compound. semanticscholar.org
An X-ray crystallographic analysis of this compound would provide the exact coordinates of each atom in the crystal lattice, confirming the zwitterionic or cationic nature of the molecule in the solid state, and detailing the hydrogen bonding interactions with the chloride counter-ion and surrounding molecules. This information is invaluable for understanding the compound's physical properties and its behavior in the solid form.
Iv. Theoretical and Computational Studies of N,n Diethyl Beta Alanine Hydrochloride and Its Analogs
Molecular Modeling and Simulation
Molecular modeling and simulation are fundamental to understanding the intrinsic properties of molecules. These techniques are used to predict geometries, relative energies, and vibrational frequencies, offering a window into molecular behavior that can be difficult to observe experimentally.
Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are a cornerstone of computational chemistry. For amino acids and their derivatives, these methods have been crucial for mapping out potential energy surfaces and identifying stable conformers.
Studies on alanine (B10760859), a structural isomer of β-alanine, have utilized Hartree-Fock (HF) calculations with basis sets like 3-21G(*). unimelb.edu.au While the HF method provides a foundational understanding, it doesn't account for electron correlation, which can be important for accurate energy predictions. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2), have been applied to β-alanine. For instance, geometry optimizations and frequency calculations for β-alanine have been performed at the MP2/6-311G(d,p) and MP2/6-311++G(d,p) levels of theory. arkat-usa.orgresearchgate.net These studies highlight the importance of including diffuse functions (the "++" in the basis set) to correctly predict the relative energies of different conformers. arkat-usa.orgresearchgate.net Such calculations have successfully identified numerous stable conformers of β-alanine in the gas phase. researchgate.net
Density Functional Theory (DFT) has become one of the most popular methods for studying molecular systems due to its balance of accuracy and computational cost. DFT calculations have been widely applied to β-alanine and its derivatives to investigate conformational preferences, reaction mechanisms, and electronic properties. nih.govresearchgate.net
Commonly used DFT functionals include B3LYP, B3LYP-D3 (which includes a dispersion correction), and M06-2X, often paired with basis sets like 6-311+G(d,p). nih.gov These methods have been employed to study the conformational landscape of dipeptides containing alanine, successfully locating dozens of stable geometries. nih.gov DFT is also used to analyze intramolecular hydrogen bonding, which is critical for determining the three-dimensional structure of peptides. nih.gov Furthermore, DFT calculations are instrumental in studying electronic properties, such as the energies of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), which help in predicting reactivity. researchgate.netresearchgate.net
Conformational Analysis and Energetic Landscapes
The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and determine their relative energies.
For N,N-diethyl-β-alanine, conformational equilibria have been estimated using experimental vicinal proton-proton coupling constants. caltech.edu These studies, conducted in various protic and aprotic solvents, suggested that the molecule has little conformational preference in the solvents used. caltech.edu
In contrast, computational studies on the parent molecule, β-alanine, have revealed a more complex energetic landscape. Both HF and DFT calculations have predicted the existence of multiple stable conformations. researchgate.net The relative energies and optimized dihedral angles of these conformers have been calculated, showing how different theoretical methods can sometimes yield different minimum energy structures. researchgate.net For example, in one study, HF calculations identified a minimum energy conformation with a dihedral angle of 57°, while DFT calculations found it at -64°. researchgate.net Ab initio MP2 calculations have also identified at least twelve conformers of non-ionized β-alanine. arkat-usa.orgresearchgate.net
Table 1: Predicted Stable Conformations and Relative Energies of β-Alanine This table presents data for β-alanine as an analog.
| Method | Number of Stable Conformations Predicted | Key Findings | Reference |
|---|---|---|---|
| HF and DFT | 5 | The minimum energy conformation differed between HF (dihedral angle 57°) and DFT (-64°). | researchgate.net |
| MP2/6-311++G(d,p) | 12 | Demonstrated the importance of using basis sets with diffuse functions for accurate relative energy predictions. | arkat-usa.orgresearchgate.net |
| HF/3-21G(*) | 10 (for alanine) | Provided a baseline description of conformers, though relative energies were considered poor compared to higher levels of theory. | unimelb.edu.au |
Intermolecular Interactions and Hydrogen Bonding Networks
Non-covalent interactions, particularly hydrogen bonds, play a critical role in defining the structure, stability, and function of biomolecules. Computational methods are essential for characterizing these interactions.
For analogs of N,N-Diethyl-beta-alanine, such as N-acetyl-L-alanine N',N'-dimethylamide, ab initio and DFT analyses have been performed to understand the role of N-H···O, N-H···N, and C-H···O hydrogen bonds in stabilizing certain conformations. nih.gov In more complex systems like dipeptides, intramolecular hydrogen bonds can lead to the formation of stable secondary structures like β-turns. nih.gov The nature of these hydrogen bonds can be further analyzed using tools like the Quantum Theory of Atoms in Molecules (QTAIM), which examines the electron density to characterize the strength and nature of the bonds. nih.gov
Electronic Structure and Photophysical Properties
A molecule's electronic structure governs its reactivity and its interaction with light. Computational methods can predict various electronic properties. DFT and Time-Dependent DFT (TD-DFT) are powerful tools for evaluating ground and excited state geometries and predicting electronic spectra. mdpi.com
For alanine and its derivatives, studies have focused on calculating frontier molecular orbitals (HOMO and LUMO). researchgate.nettechconnect.org The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net Molecular Electrostatic Potential (MEP) analysis is another common technique used to predict reactive sites by mapping the charge distribution on the molecule's surface. researchgate.net For a serine-alanine dipeptide analog, computational methods have been used to calculate the UV-Vis spectrum and assign the observed electronic transitions, linking them to specific molecular orbitals. nih.gov
Prediction of Reaction Mechanisms and Selectivity
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and predicting the selectivity of chemical reactions. By modeling the potential energy surface of a reaction, chemists can understand the factors that control the reaction's outcome.
The synthesis of N,N-diethyl-beta-alanine hydrochloride can proceed through an SN2 mechanism, where β-alanine is sequentially ethylated. Computational modeling could be used to map the energy profile of this reaction, calculate the activation barriers for the first and second ethylation steps, and investigate the potential for competing side reactions, such as over-alkylation to form a triethylammonium (B8662869) species.
In broader contexts, DFT has been used to thoroughly investigate complex reaction mechanisms, such as C-H amination catalyzed by iron-porphyrin complexes. acs.org Such studies analyze the electronic structure of reactants, transition states, and intermediates to understand why a particular catalyst is active or inactive. acs.org Similarly, theoretical studies can probe the mechanisms of toxicity, for example, by modeling how a molecule like β-N-methylamino-L-alanine (BMAA) interacts with and inhibits enzymes like aminoacyl-tRNA synthetases. chapman.edunih.gov These examples showcase the potential of computational methods to provide deep mechanistic insights applicable to a wide range of chemical and biological processes.
V. Research on Biological Activities and Mechanistic Investigations
General Biological Significance of Beta-Alanine (B559535) Derivatives
Beta-alanine, a naturally occurring beta-amino acid, and its derivatives are of considerable interest in the scientific community due to their diverse biological activities. frontiersin.org These compounds serve as crucial precursors for the synthesis of vital molecules within the body. frontiersin.org For instance, beta-alanine is a key component in the biosynthesis of pantothenate (vitamin B5) and carnosine. nih.gov
Carnosine, a dipeptide found in high concentrations in muscle and brain tissues, plays a significant role as an intracellular pH buffer. This buffering capacity is critical during intense physical activity, which leads to the accumulation of lactic acid and a subsequent drop in pH. By mitigating this acidity, beta-alanine derivatives contribute to enhanced exercise performance and reduced fatigue.
Furthermore, some beta-alanine derivatives, such as β-alanine betaine, function as osmoprotectants, helping cells to withstand environmental stress. nih.gov Research has also pointed towards the involvement of beta-alanine derivatives in neurotransmission, with some analogues showing potential as antiseizure agents by interacting with neurotransmitter uptake sites and receptors in the central nervous system. nih.gov The structural diversity of beta-alanine derivatives allows them to be versatile building blocks in the development of new therapeutic agents.
Role as Intermediates in Pharmaceutical Research
N,N-Diethyl-beta-alanine hydrochloride and its parent compound, N,N-Diethyl-beta-alanine (DEBA), are recognized for their utility as intermediates in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Their chemical structure provides a versatile scaffold for the development of novel therapeutic agents.
While specific examples of marketed drugs synthesized directly from this compound are not extensively documented in publicly available research, the broader class of beta-alanine derivatives has been instrumental in the development of various therapeutic agents.
Notably, derivatives of beta-alanine have been investigated as:
Glucagon (B607659) Receptor Antagonists: Research has led to the discovery of potent and orally available glucagon receptor antagonists derived from beta-alanine, which have shown efficacy in lowering blood glucose levels in animal models of diabetes. nih.gov
Glycoprotein (B1211001) IIb/IIIa Antagonists: Certain beta-alanine derivatives have been developed as inhibitors of platelet aggregation by targeting the glycoprotein IIb/IIIa receptor, which is crucial in the process of blood clot formation. google.com
Antiseizure Agents: N-substituted analogues of beta-alanine have been designed and synthesized to exhibit antiseizure activity, with some showing promise in preclinical models of epilepsy. nih.govcambridge.org
Anticancer Agents: N,N-Diethyl-beta-alanine (DEBA) has been reported to inhibit the growth of L1210 leukemia cells, suggesting a potential role in cancer research, possibly through the inhibition of protein synthesis. biosynth.com
The following table provides a conceptual overview of how modifications to the beta-alanine structure can lead to different therapeutic classes.
| Structural Modification | Therapeutic Target/Application | Example Compound Class |
| N-alkylation and acylation | Glucagon Receptor | Substituted N-acyl-beta-alanines |
| Complex substitutions | Glycoprotein IIb/IIIa | Beta-alanine derivatives with aromatic moieties |
| N-lipophilic substitution | CNS receptors (e.g., GABA uptake sites) | N-substituted beta-alanines |
| Diethylamino substitution | Cancer cell proliferation | N,N-Diethyl-beta-alanine |
This table is illustrative and based on general findings for beta-alanine derivatives, not exclusively this compound.
There is currently limited specific information available in the reviewed scientific literature regarding the direct use of this compound as an intermediate in the development of diagnostic tools. However, the general principles of medicinal chemistry suggest that such a compound could be modified with imaging agents (e.g., fluorescent dyes, radioisotopes) to create probes for studying biological targets, though specific examples are not readily found.
Studies on Biological Systems and Cellular Interactions
Direct studies on the biological and cellular interactions of this compound are not extensively detailed in the available literature. However, research on the parent compound, N,N-Diethyl-beta-alanine (DEBA), indicates it acts as a nucleophilic agent. biosynth.com This reactivity allows it to interact with electrophilic molecules within a biological system, such as epoxides. biosynth.com
The reported inhibitory effect of DEBA on the growth of L1210 leukemia cells points towards interactions with cellular pathways essential for proliferation, with protein synthesis being a suggested target. biosynth.com Further research is necessary to elucidate the specific molecular targets and mechanisms of action of this compound at the cellular level.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. While comprehensive SAR studies specifically for derivatives of this compound are not widely published, broader studies on beta-alanine analogues provide valuable insights.
Research on various beta-alanine derivatives has demonstrated that modifications to its core structure can have a significant impact on biological activity.
Key findings from SAR studies on related compounds include:
N-Terminus Substitution: In the context of antiseizure agents, substitutions at the N-terminus of 3-aminopropionic acid (beta-alanine) have been shown to confer the most significant activity. nih.gov
Analogue Synthesis for Hormonal Modulation: The synthesis and evaluation of D-alanine analogues of Gonadotropin-Releasing Hormone (GnRH) have shown that strategic replacement of amino acids in the peptide backbone can significantly alter biological activity. rdd.edu.iq
Antidiabetic Agents: The synthesis of β-lactams, which can be considered cyclized beta-amino acid derivatives, has yielded potent α-glucosidase inhibitors with antidiabetic properties. rsc.org
The table below summarizes the observed impact of certain structural modifications on the biological activity of beta-alanine-related compounds.
| Structural Modification | Observed Impact on Biological Activity | Relevant Research Context |
| Substitution at the N-terminus | Enhanced antiseizure activity | Development of novel treatments for epilepsy nih.gov |
| Replacement of amino acids with D-alanine in peptides | Altered hormonal activity | Synthesis of GnRH analogues rdd.edu.iq |
| Cyclization into β-lactam structures | Potent α-glucosidase inhibition | Search for new antidiabetic agents rsc.org |
This table is based on findings from studies on various beta-alanine derivatives and analogues, providing a general framework for understanding potential SAR of this compound derivatives.
Exploration of Derivatives as Antimicrobial Candidates
The scaffold of β-alanine, the parent molecule of N,N-Diethyl-beta-alanine, has been utilized in the development of novel antimicrobial agents. Research has focused on synthesizing various derivatives, such as esters, amides, and anilides, to explore their potential against a range of pathogenic microbes. researchgate.net The underlying principle is that propionic acid and its salts, which share a structural backbone with β-alanine, are known to possess broad-spectrum antimicrobial properties, including bactericidal and fungicidal effects.
A study involving the synthesis of esters, amides, and anilides of 3-benzamido propionic acid revealed significant antimicrobial activity. researchgate.net The in vitro antimicrobial efficacy of these novel β-alanine derivatives was assessed against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungal strains (Aspergillus niger, Candida albicans) using a serial dilution method to determine the Minimum Inhibitory Concentration (MIC).
Among the synthesized compounds, certain derivatives displayed notable activity. For instance, N-(3-(benzhydrylamino)-3-oxopropyl)benzamide (derivative D14) was identified as a particularly effective antifungal agent and also showed the highest antibacterial activity against P. aeruginosa. researchgate.net Another derivative, N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide (derivative D21), demonstrated significant antifungal activity against both C. albicans and A. niger. researchgate.net The findings suggest that the β-alanine framework is a promising starting point for developing new antimicrobial drugs, with aromatic substitutions potentially enhancing the activity.
| Derivative Code | Chemical Name | Microorganism | MIC (µM/mL) |
|---|---|---|---|
| D14 | N-(3-(benzhydrylamino)-3-oxopropyl)benzamide | P. aeruginosa | 2.04 |
| D14 | N-(3-(benzhydrylamino)-3-oxopropyl)benzamide | C. albicans | 2.04 |
| D21 | N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide | C. albicans | 1.74 |
| D21 | N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide | A. niger | 1.74 |
Investigation of Mechanisms in Biological Contexts
The biological roles of this compound are often inferred from the activities of its parent compound, β-alanine. β-alanine is a key precursor to the dipeptide carnosine, which is found in high concentrations in skeletal muscle and brain tissue. nih.govsigmaaldrich.com The synthesis of carnosine is limited by the availability of β-alanine, making supplementation a direct way to increase carnosine levels. nih.govmdpi.com Carnosine plays a crucial role in intracellular pH buffering, which is particularly important during high-intensity exercise. mdpi.comnih.gov
Beyond its buffering capacity, carnosine, and by extension its precursor β-alanine, influences several biochemical pathways. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key protein in neuronal survival, differentiation, and synaptic plasticity. nih.govnih.govmdpi.com The elevation in BDNF may contribute to neuroprotective effects and improved cognitive function. nih.govnih.gov Furthermore, carnosine exhibits antioxidant properties by scavenging reactive oxygen species and anti-glycating activities, which protect proteins from modification by sugar molecules. nih.govnih.gov
Research has also indicated that β-alanine can modulate energy metabolism. Studies on myotubes have shown that β-alanine treatment can increase the expression of proteins involved in oxidative metabolism, such as peroxisome proliferator-activated receptor β/δ (PPARβ/δ) and mitochondrial transcription factor a (TFAM), leading to increased mitochondrial content and cellular oxygen consumption. nih.gov A meta-analysis of human studies on β-alanine supplementation noted a small but statistically significant increase in the circulating levels of alanine (B10760859) aminotransferase (ALT), a biomarker related to liver function, though the levels remained within the normal clinical range. nih.gov
This compound and its derivatives are capable of interacting with various biological ligands and macromolecules, leading to a range of physiological effects. As a β-amino acid, it can act as a neurotransmitter and has been identified as a ligand for the G protein-coupled orphan receptor, TGR7 (also known as MrgD), which is found in neurons. sigmaaldrich.com It is also a nonselective agonist at glycine (B1666218) receptors. sigmaaldrich.com
The most well-documented indirect interaction is through its role as a precursor to carnosine. Carnosine itself interacts with and chelates metal ions, particularly zinc and copper, which has implications for neuromodulation and neuroprotection. nih.govnih.gov New β-alanine derivatives have been developed as potent and orally available antagonists for the human glucagon receptor, highlighting their potential in modulating this key pathway in glucose homeostasis. nih.gov The optimization of these derivatives led to compounds that could effectively lower blood glucose levels in diabetic animal models. nih.gov
Furthermore, the incorporation of β-alanine and its derivatives into peptides can influence their structure and function. For instance, β-alanine can be used in the synthesis of novel β-peptides, which can adopt specific secondary structures. nih.gov The interaction of β-alanine derivatives with enzymes has also been explored. For example, β-halogenated alanine derivatives have been shown to be effective inhibitors of alanine racemase, an important bacterial enzyme. nih.gov
Applications in Glycobiology Research
Derivatives of β-alanine are valuable building blocks in the synthesis of glycoconjugates, which are important molecules for studying various biological processes. An orthogonally protected α,α-bis(aminomethyl)-β-alanine has been synthesized and used for the construction of triantennary peptide glycoclusters on a solid support. nih.gov This method allows for the sequential attachment of different sugar units to a core scaffold, creating complex carbohydrate structures. nih.gov The β-alanine backbone serves as a versatile linker in these constructs.
The synthesis of α-(β-Alanine)-ω-carboxy PEG derivatives has been reported as a novel cleavable heterobifunctional tether for solid-phase polymeric drug delivery. researchgate.net This highlights the utility of β-alanine derivatives in creating linkers that can be cleaved under specific conditions to release a payload.
The multivalency of carbohydrate-protein interactions is a key feature of many biological recognition events. Synthetic glycoclusters, which present multiple copies of a carbohydrate ligand, are powerful tools for studying these interactions. β-alanine derivatives have been instrumental in the development of such glycoclusters. nih.gov
For example, fluorescence-labeled glycoclusters have been synthesized using a β-alanine derivative to elongate the glycocluster units. nih.gov Furthermore, di- and trimerized glycoclusters have been created by coupling a glycocluster unit containing a β-alanine derivative with succinyl chloride or trimesoyl chloride. nih.gov These approaches allow for the creation of larger and more complex glycoclusters. The use of β-alanine and other ω-amino acids as linkers also allows for the modulation of the distance between the branched points of the side chains in the glycocluster, which can be crucial for optimizing binding to target proteins. nih.gov
Vi. N,n Diethyl Beta Alanine Hydrochloride in Advanced Materials and Catalysis Research
Applications as Organic Building Blocks
Organic building blocks are fundamental units used in the construction of more complex molecules. The dual functionality of N,N-Diethyl-beta-alanine hydrochloride suggests its potential utility in polymerization and the synthesis of novel molecular structures.
Synthesis of Peptidomimetics and Oligomers
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. Beta-amino acids are common components in the backbone of these structures. However, based on available scientific literature, the specific incorporation of this compound as a building block for the synthesis of peptidomimetics or specific oligomers is not extensively documented.
Preparation of Photo-Sensitive Polymers
Photo-sensitive polymers are materials that undergo a physical or chemical change upon exposure to light. While various organic molecules are used to impart photo-sensitivity, there is currently a lack of specific research literature detailing the use of this compound in the preparation of these advanced materials.
Role in Catalysis
The presence of both nitrogen and oxygen atoms in this compound allows it to act as a potential bidentate ligand, binding to metal centers and influencing the outcome of catalytic reactions.
Ligand Design for Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Heck Reaction)
The Palladium-catalyzed Heck reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The efficiency of this reaction often relies on the design of the ligand coordinating to the palladium catalyst. While closely related amino acid derivatives, particularly N,N-dimethyl-beta-alanine, have been identified as effective ligands for this reaction, specific studies detailing the application and performance of this compound as a ligand in the Heck reaction are not prominent in the current body of scientific literature. Therefore, detailed research findings on its specific role in ligand design for this purpose are limited.
Influence on Reaction Efficiency and Selectivity
The electronic and steric properties of a ligand are critical in determining the efficiency (yield, turnover number) and selectivity (regio- and stereoselectivity) of a metal-catalyzed reaction. Without specific studies on the use of this compound in reactions like the Heck coupling, data on its direct influence on these parameters remains uncharacterized.
Development of Novel Dendrimeric Architectures
Dendrimers are highly branched, well-defined macromolecules with a central core. Their synthesis involves the stepwise addition of branching units. Although beta-alanine (B559535) itself has been used in the construction of dendritic structures, there is a lack of available research specifically documenting the use of this compound in the development of novel dendrimeric architectures.
Vii. Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The development of efficient and environmentally friendly methods for synthesizing N,N-Diethyl-beta-alanine hydrochloride is a key area of ongoing research. Traditional chemical synthesis routes for beta-alanine (B559535) derivatives can sometimes involve harsh reaction conditions, multiple steps, and the use of hazardous reagents. nih.gov Consequently, there is a significant push towards developing novel synthetic pathways that are not only high-yielding but also adhere to the principles of sustainable and green chemistry.
One promising approach involves the use of biocatalysis, leveraging enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. nih.gov For instance, research into the enzymatic synthesis of beta-alanine itself has identified enzymes like aspartate-α-decarboxylase as key catalysts. nih.gov Future work may focus on engineering or discovering enzymes capable of directly facilitating the N,N-diethylation of beta-alanine or its precursors.
Another avenue of exploration is the use of photocatalysis, which utilizes visible light to drive chemical reactions, offering a more sustainable alternative to traditional heating methods. rsc.org The aminocarbonylation of alkenes, for example, has been shown to be an efficient method for producing β-amino acid motifs under mild, visible-light-mediated conditions. rsc.org Adapting such methodologies for the specific synthesis of this compound could lead to more efficient and sustainable production processes.
A patent for a preparation method of a related compound, beta-N-methylamino-L-alanine, highlights a multi-step process involving a Mannich reaction, hydrolysis, decarboxylation, and catalytic debenzylation, ultimately forming a hydrochloride salt. google.com This provides a framework that could potentially be adapted for the synthesis of this compound.
| Synthetic Approach | Potential Advantages | Related Research |
| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. nih.gov | Use of aspartate-α-decarboxylase for beta-alanine synthesis. nih.gov |
| Photocatalysis | Sustainable energy source, mild reaction conditions. rsc.org | Visible-light-mediated aminocarbonylation of alkenes. rsc.org |
| Multi-step Chemical Synthesis | Established chemical principles, potential for scalability. google.com | Patented synthesis of beta-N-methylamino-L-alanine hydrochloride. google.com |
Advanced Mechanistic Studies at Molecular and Cellular Levels
A deeper understanding of how this compound interacts with biological systems at the molecular and cellular levels is crucial for unlocking its full potential. While much is known about its parent compound, beta-alanine, which serves as a rate-limiting precursor to carnosine synthesis, the specific mechanisms of the N,N-diethyl derivative are less understood. nih.govresearchgate.net Carnosine plays a vital role as an intracellular pH buffer, which is particularly important during high-intensity exercise. nih.govresearchgate.net
Future research will likely focus on elucidating the precise molecular targets of this compound. Studies on beta-alanine have shown that it can influence oxidative metabolism by elevating markers like peroxisome proliferator-activated receptor β/δ (PPARβ/δ) and mitochondrial transcription factor a (TFAM), leading to increased mitochondrial content and oxygen consumption. researchgate.netnih.gov Investigating whether this compound shares these effects or possesses unique metabolic activities is a key research question.
Moreover, conformational analysis of N,N-diethyl-β-alanine has been studied as a function of solvent, which is fundamental to understanding its interactions with biological molecules. caltech.edu Advanced techniques such as X-ray crystallography and electron diffraction have been used to study the structure of N,N-Diethyl-beta-alanine, providing insights into its reactive properties. biosynth.com These structural studies are foundational for understanding its potential to inhibit processes like protein synthesis, as has been suggested in leukemia cell lines. biosynth.com
| Area of Mechanistic Study | Key Research Questions | Relevant Findings for Beta-Alanine |
| Metabolic Effects | Does it influence mitochondrial biogenesis and oxidative metabolism? | Beta-alanine increases markers of oxidative metabolism and mitochondrial content. researchgate.netnih.gov |
| Molecular Interactions | What are its primary protein targets and binding affinities? | Conformational studies indicate solvent-dependent structures. caltech.edu |
| Cellular Fate | How is it transported into cells and what are its metabolic byproducts? | Beta-alanine is a precursor to the dipeptide carnosine. nih.govresearchgate.net |
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To explore the full therapeutic and chemical potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. americanpeptidesociety.org These technologies allow for the rapid synthesis and evaluation of large libraries of related compounds, or derivatives, to identify those with enhanced or novel properties. americanpeptidesociety.org
Combinatorial chemistry enables the systematic modification of the this compound structure. By varying the alkyl groups on the nitrogen atom or making substitutions on the carbon backbone, a vast chemical space can be explored. The synthesis of combinatorial peptide libraries, for instance, often involves solid-phase peptide synthesis (SPPS) using a split-mix approach to generate millions of unique peptide variants. americanpeptidesociety.org Similar principles can be applied to create libraries of beta-amino acid derivatives. The development of such libraries is crucial for discovering compounds with specific biological activities, such as receptor binding or enzyme inhibition. nih.govacs.orgnih.gov
Once these libraries are created, HTS can be employed to rapidly test them against various biological targets. This automated process allows for the screening of thousands of compounds in a short period, identifying "hits" that can then be further optimized.
| Technology | Application in Derivative Discovery | Key Benefit |
| Combinatorial Chemistry | Creation of large, diverse libraries of this compound derivatives. americanpeptidesociety.org | Rapid exploration of structure-activity relationships. americanpeptidesociety.org |
| High-Throughput Screening (HTS) | Rapidly testing compound libraries against biological targets to identify active molecules. | Efficient identification of lead compounds for further development. |
| Solid-Phase Synthesis | A common technique for building combinatorial libraries of peptides and other small molecules. americanpeptidesociety.org | Allows for the systematic and controlled synthesis of diverse compounds. americanpeptidesociety.org |
Integration with Computational Biology and Machine Learning for Predictive Modeling
The integration of computational biology and machine learning is revolutionizing drug discovery and materials science, and these approaches hold significant promise for research on this compound. By leveraging computational models, researchers can predict the properties and activities of this compound and its derivatives, thereby guiding and accelerating experimental work.
Machine learning models, particularly in the field of Quantitative Structure-Activity Relationship (QSAR), can be trained on datasets of chemical structures and their corresponding biological activities to predict the activity of new, untested molecules. youtube.com This allows for the virtual screening of large compound libraries, prioritizing those with the highest predicted efficacy for synthesis and experimental testing. youtube.comacs.org These models learn the complex relationship between a molecule's physicochemical properties (molecular descriptors) and its biological function. youtube.com
Furthermore, deep learning approaches are being developed to predict peptide bioactivity and properties with greater accuracy, which is relevant given that N,N-Diethyl-beta-alanine is an amino acid derivative. youtube.com These models can learn directly from experimental data to fill in gaps and make more accurate predictions than conventional methods. youtube.com
| Computational Approach | Application for this compound | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel derivatives based on their chemical structure. youtube.com | Prioritization of compounds for synthesis and experimental validation. youtube.com |
| Molecular Docking | Simulating the binding of the compound to specific protein targets. | Insight into the molecular mechanism of action. |
| Machine Learning / Deep Learning | Predicting a wide range of properties, including bioactivity, toxicity, and material characteristics. youtube.comgithub.com | Accelerated discovery of new applications and optimized derivatives. youtube.com |
Development of this compound-based Smart Materials
The unique chemical structure of this compound, containing both hydrophilic (amine and carboxylic acid) and hydrophobic (diethyl groups) moieties, makes it an interesting building block for the development of "smart" materials. These are materials that can respond to changes in their environment, such as pH, temperature, or the presence of specific molecules. frontiersin.orgnih.gov
One area of particular interest is the development of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are often biocompatible. frontiersin.orgnih.gov Research has shown that hydrogels can be created from amino acid-based polymers. For example, pH-sensitive chiral hydrogels have been prepared using N-acryloyl-l-alanine. acs.org Similarly, self-powered polymer hydrogels have been developed using metal-alanine coordination, which exhibit multi-stimuli responsiveness. rsc.org
Future research could explore the incorporation of this compound into polymer chains to create novel hydrogels with specific properties. The diethyl groups could introduce hydrophobic interactions, potentially leading to temperature-responsive (thermoresponsive) behavior. The amine and carboxylic acid groups could impart pH-sensitivity, causing the hydrogel to swell or shrink in response to changes in acidity. Such smart materials could have applications in drug delivery, tissue engineering, and biosensing. For instance, a pH-responsive hydrogel could be designed to release a therapeutic agent specifically in the acidic microenvironment of a tumor.
| Type of Smart Material | Potential Role of this compound | Emerging Application |
| pH-Responsive Hydrogels | The amine and carboxyl groups can ionize in response to pH changes, altering the hydrogel's swelling properties. acs.orgtandfonline.com | Controlled drug delivery to specific tissues with different pH environments. tandfonline.com |
| Thermoresponsive Hydrogels | The hydrophobic diethyl groups could contribute to a lower critical solution temperature (LCST), causing the hydrogel to collapse at higher temperatures. | Injectable drug delivery systems that form a gel depot at body temperature. |
| Self-Healing Materials | The dynamic interactions involving the functional groups of the amino acid derivative could allow the material to repair itself after damage. rsc.org | Development of more robust and long-lasting biomaterials. |
| Surface Modification | Derivatives of beta-alanine have been used to modify silica (B1680970) surfaces for applications in liquid chromatography. acs.org | Creation of novel stationary phases with unique separation capabilities. acs.org |
Translational Research and Potential Therapeutic Innovations
Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical setting. For this compound, this involves exploring its potential as a therapeutic agent for various conditions. While direct clinical data on this specific compound is limited, research on its parent compound, beta-alanine, provides a strong rationale for further investigation.
Beyond sports nutrition, research suggests that beta-alanine may have other health benefits. For example, it has been shown to attenuate neuromuscular fatigue, particularly in older adults. nih.gov There is also emerging evidence for its potential to improve cognitive function. nih.gov Studies have shown that beta-alanine supplementation may offer cognitive benefits, particularly in stressful situations. nih.gov Given that N,N-Diethyl-beta-alanine is a derivative, it is plausible that it could exhibit similar or even enhanced neuroactive properties.
Furthermore, a study on a related compound, N,N-Diethyl-beta-alanine, found it to be an effective inhibitor of growth in L1210 leukemia cells, possibly through the inhibition of protein synthesis. biosynth.com This suggests a potential, though currently speculative, avenue for oncological research.
Future translational research on this compound will likely involve preclinical studies in animal models to evaluate its efficacy and safety for various potential therapeutic applications, followed by carefully designed clinical trials in humans.
| Potential Therapeutic Area | Rationale Based on Related Compounds | Future Research Direction |
| Oncology | N,N-Diethyl-beta-alanine showed inhibitory effects on leukemia cells. biosynth.com | In-depth investigation of its anti-cancer mechanisms and efficacy in various cancer models. |
| Cognitive Enhancement | Beta-alanine supplementation has shown potential cognitive benefits. nih.gov | Evaluation of its effects on cognitive function, memory, and neuroprotection. |
| Metabolic Disorders | Beta-alanine influences markers of oxidative metabolism. researchgate.netnih.gov | Investigation of its potential role in managing conditions related to metabolic dysfunction. |
| Neuromuscular Conditions | Beta-alanine attenuates neuromuscular fatigue. nih.gov | Exploring its utility in conditions characterized by muscle weakness or fatigue. |
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling N,N-Diethyl-beta-alanine hydrochloride in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols or vapors. In case of skin contact, wash immediately with soap and water for 15 minutes. Avoid generating dust; use closed systems for transfers. Store away from oxidizers and moisture .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) in a cool (2–8°C), dry, and ventilated environment. Monitor humidity to prevent hydrolysis. For solutions, prepare aliquots in amber vials and store at –20°C; avoid repeated freeze-thaw cycles to minimize degradation .
Q. Which analytical methods are recommended for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Monitor for degradation products at 220–260 nm.
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with reference spectra (e.g., δ 1.2–1.4 ppm for diethyl groups, δ 3.1–3.5 ppm for β-alanine backbone).
- Titration : Perform potentiometric titration with 0.1 M HCl to quantify free amine content .
Advanced Research Questions
Q. How can synthesis routes for this compound be optimized to minimize by-products?
- Methodological Answer :
- Route Selection : React β-alanine with diethylamine in the presence of carbodiimide coupling agents (e.g., EDC/HCl) under nitrogen.
- Purification : Use recrystallization from ethanol/ether mixtures to remove unreacted diethylamine. Monitor reaction progress via TLC (silica gel, Rf ~0.5 in 5:1 chloroform/methanol).
- By-Product Mitigation : Optimize stoichiometry (1:1.2 molar ratio of β-alanine to diethylamine) and reaction temperature (0–5°C) to suppress N-alkylation side reactions .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate at 25°C, 37°C, and 50°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Analysis : Quantify degradation via HPLC-MS/MS, focusing on hydrolysis products (e.g., diethylamine and β-alanine). Use Arrhenius plots to predict shelf-life.
- Findings : Maximum stability at pH 4–6; degradation accelerates above 40°C due to ester hydrolysis .
Q. How to resolve contradictions in spectral data (e.g., NMR, IR) between different studies?
- Methodological Answer :
- Cross-Validation : Compare data with authenticated standards (e.g., commercial reference materials or synthesized controls).
- Advanced Techniques : Use 2D NMR (HSQC, COSY) to resolve overlapping signals. For IR discrepancies, analyze KBr pellets under dry conditions to minimize moisture interference.
- Collaborative Analysis : Share raw data with peer labs to verify reproducibility, especially for crystallographic data (e.g., compare unit cell parameters with published structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
